3-Methoxy-4-methylbenzothioamide
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Overview
Description
3-Methoxy-4-methylbenzothioamide is an organic compound with the molecular formula C9H11NOS It is a derivative of benzothioamide, featuring a methoxy group at the third position and a methyl group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-methylbenzothioamide typically involves the reaction of 3-methoxy-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the desired benzothioamide. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-methylbenzothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-Methoxy-4-methylbenzothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-methylbenzothioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The methoxy and methyl groups on the benzene ring can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-methylbenzoic acid
- 3-Methoxy-4-methylbenzonitrile
- Methyl 3-methoxy-4-methylbenzoate
Uniqueness
3-Methoxy-4-methylbenzothioamide is unique due to the presence of the thioamide group, which imparts distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C9H11NOS |
---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
3-methoxy-4-methylbenzenecarbothioamide |
InChI |
InChI=1S/C9H11NOS/c1-6-3-4-7(9(10)12)5-8(6)11-2/h3-5H,1-2H3,(H2,10,12) |
InChI Key |
COHIFCJNCAJNLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=S)N)OC |
Origin of Product |
United States |
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